molecular formula C14H11N3OS B2950352 N-(2-Methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide CAS No. 790690-16-3

N-(2-Methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide

Cat. No.: B2950352
CAS No.: 790690-16-3
M. Wt: 269.32
InChI Key: OBUYGBYNAFZUPJ-UHFFFAOYSA-N
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Description

N-(2-Methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and pyridine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide typically involves the condensation of 2-methylbenzothiazole with pyridine-2-carboxylic acid or its derivatives. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-Methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide is unique due to its combined benzothiazole and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit a wider spectrum of biological activities compared to its individual components .

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-9-16-12-8-10(5-6-13(12)19-9)17-14(18)11-4-2-3-7-15-11/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUYGBYNAFZUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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